molecular formula C13H11N5O2 B2580561 2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide CAS No. 1087790-54-2

2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide

Cat. No.: B2580561
CAS No.: 1087790-54-2
M. Wt: 269.264
InChI Key: QZCSDWSFVIMNJO-UHFFFAOYSA-N
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Description

2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide is a chemical compound built around a fused pyrazolo[1,5-d][1,2,4]triazine core, a heterocyclic scaffold of significant interest in modern drug discovery . This core structure is part of the broader class of fused pyrazole derivatives, which are renowned for their diverse biological activities and are found in several approved drugs and clinical candidates targeting conditions such as cancer, inflammation, and diabetes . The specific molecular framework of this compound combines the pyrazolotriazine system with an acetamide linker, a functional group commonly utilized in medicinal chemistry for its role in molecular interactions and its presence in compounds with a wide spectrum of therapeutic applications . Research into analogous structures has demonstrated potential in areas including enzyme inhibition and antimicrobial activity, making this chemotype a valuable template for hit-to-lead optimization campaigns . The presence of the acetamide group offers a potential site for further chemical modification, allowing researchers to explore structure-activity relationships (SAR) and optimize properties for specific biological targets. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O2/c14-12(19)7-17-13(20)11-6-10(16-18(11)8-15-17)9-4-2-1-3-5-9/h1-6,8H,7H2,(H2,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZCSDWSFVIMNJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with a suitable diketone to form the pyrazole ring, followed by cyclization with a triazine derivative. The reaction conditions often include the use of acetic acid and sodium acetate as catalysts, with heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Acetamide Hydrolysis and Functionalization

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:

  • Acid-catalyzed hydrolysis : Produces 2-(4-oxo-2-phenylpyrazolo[1,5-d] triazin-5(4H)-yl)acetic acid at elevated temperatures (80–100°C) in HCl or H₂SO₄ .

  • Base-mediated hydrolysis : Forms the corresponding carboxylate salt in NaOH/ethanol, which can be acidified to isolate the free acid .

The liberated carboxylic acid can further react with amines or alcohols to form amides or esters, respectively, under standard coupling conditions (e.g., DCC/DMAP) .

Electrophilic Aromatic Substitution

The phenyl group at position 2 undergoes regioselective electrophilic substitution:

Reaction TypeReagents/ConditionsProductYieldSource
NitrationHNO₃/H₂SO₄, 0–5°C2-(4-Oxo-2-(3-nitrophenyl)-...)acetamide65–70%
HalogenationCl₂/FeCl₃ or Br₂/FeBr₃2-(4-Oxo-2-(4-halophenyl)-...)acetamide60–75%
SulfonationH₂SO₄, 50°C2-(4-Oxo-2-(4-sulfophenyl)-...)acetamide~55%

The nitro group can be reduced to an amine (H₂/Pd-C) for subsequent diazotization or cross-coupling.

Heterocyclic Ring Modifications

The pyrazolo-triazine core participates in cyclocondensation and ring-opening reactions:

Condensation with Enaminones

Reaction with enaminones (e.g., 38 in ) in acetic acid yields pyrazolo[3,4-b]pyridine derivatives via intermediate enaminone formation (Scheme 7 in ). This involves:

  • Nucleophilic attack by the acetamide’s NH₂ on the enaminone’s carbonyl.

  • Cyclization to form a fused pyridine ring .

Reaction with β-Ketoesters

In the presence of β-ketoesters (e.g., ethyl acetoacetate) and catalytic H₂SO₄, the 4-oxo group undergoes Knoevenagel condensation, forming fused pyrazolo[1,5-a]pyrimidines (e.g., 117 in ) .

Ring-Opening under Basic Conditions

Treatment with aqueous NaOH (10%) at reflux cleaves the triazine ring, yielding pyrazole-5-carboxamide derivatives. This is attributed to hydroxide attack at the electron-deficient triazine N-atoms .

Nucleophilic Substitution at the Acetamide Moiety

The acetamide’s NH₂ group reacts with electrophiles:

ElectrophileProductConditionsApplication
Alkyl halidesN-Alkylated acetamide derivativesK₂CO₃/DMF, 60°CEnhanced lipophilicity
Acyl chloridesN-Acylated productsPyridine, RTProdrug synthesis
IsocyanatesUrea derivativesTHF, refluxBioactivity modulation

Cross-Coupling Reactions

The phenyl group participates in Pd-catalyzed couplings:

Reaction TypeReagentsProductYield
Suzuki couplingAryl boronic acid, Pd(PPh₃)₄Biaryl derivatives50–65%
Heck reactionAlkenes, Pd(OAc)₂Styryl-substituted analogs45–60%

These reactions introduce diverse substituents for structure-activity relationship (SAR) studies .

Oxidation and Reduction

  • Oxidation : The 4-oxo group is resistant to further oxidation, but the phenyl ring can be hydroxylated using mCPBA (meta-chloroperbenzoic acid).

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the triazine ring’s C=N bonds, yielding dihydro derivatives .

Mechanistic Insights

  • Cyclocondensation : The acetamide’s NH₂ acts as a nucleophile, attacking electrophilic carbons in enaminones or β-ketoesters, followed by intramolecular cyclization (Scheme 7 in , Scheme 20 in ).

  • Electrophilic Substitution : The phenyl ring’s para position is favored due to steric and electronic effects from the pyrazolo-triazine core.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the potential of pyrazolo[1,5-d][1,2,4]triazin derivatives as anti-tumor agents . These compounds have been shown to inhibit thymidine phosphorylase (TP), an enzyme that facilitates tumor growth and metastasis. By targeting TP, these derivatives can suppress tumor proliferation effectively. For instance, a series of pyrazolo[1,5-a][1,3,5]triazin derivatives demonstrated significant anti-tumor activity through similar mechanisms .

Case Study: Thymidine Phosphorylase Inhibition

A study conducted by Sun et al. investigated various substituents on pyrazolo-triazine derivatives and their effects on TP inhibition. The results indicated that specific structural modifications could enhance inhibitory potency, suggesting a pathway for developing more effective anti-cancer therapies .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity . Pyrazolo-triazine derivatives exhibit promising effects against various bacterial strains due to their ability to disrupt bacterial cell function. Research indicates that these compounds can serve as potential candidates for developing new antibiotics .

Case Study: Bacterial Inhibition

In a comparative study of different pyrazolo derivatives, certain compounds demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis provided insights into the modifications necessary to enhance efficacy .

Anti-inflammatory Effects

Another notable application of this compound is its potential as an anti-inflammatory agent . The pyrazolo-triazine framework has been linked to the modulation of inflammatory pathways, making it a candidate for treating conditions characterized by chronic inflammation.

Case Study: Inhibition of Inflammatory Mediators

Research has shown that certain derivatives can inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of diseases such as rheumatoid arthritis and inflammatory bowel disease . The development of these compounds could lead to new therapeutic strategies for managing inflammation-related disorders.

Neuroprotective Properties

The neuroprotective capabilities of pyrazolo-triazine derivatives have also been explored. These compounds may offer benefits in treating neurodegenerative diseases like Alzheimer's and Parkinson's by mitigating oxidative stress and neuronal apoptosis.

Case Study: Neuroprotection in Animal Models

Experimental studies using animal models have demonstrated that specific pyrazolo-triazine derivatives can improve cognitive function and reduce neurodegeneration markers in conditions mimicking Alzheimer's disease . This suggests a pathway for future research into their potential therapeutic use in neurodegenerative disorders.

Synthesis and Structure-Activity Relationship Studies

The synthesis of 2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide involves various chemical reactions that allow for structural modifications leading to enhanced biological activity. Understanding the structure-activity relationships (SAR) is crucial for optimizing the efficacy and specificity of these compounds.

Table 1: Summary of Biological Activities

Activity TypeMechanismReferences
AntitumorTP inhibition
AntimicrobialDisruption of bacterial function
Anti-inflammatoryCytokine modulation
NeuroprotectiveReduction of oxidative stress

Mechanism of Action

The mechanism of action of 2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their differences:

Compound Name Substituent at Position 2 Functional Group at Position 5 Key Properties/Applications Reference
2-(4-Oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide (Target Compound) Phenyl Acetamide (-NHCOCH3) High polarity, potential CNS activity N/A
[2-(2,5-Dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetic acid 2,5-Dimethylphenyl Acetic acid (-COOH) Enhanced lipophilicity, possible prodrug
{4-Oxopyrazolo[1,5-d][1,2,4]triazin-5-yl}acetic acid None (unsubstituted) Acetic acid (-COOH) High crystallinity, hydrogen-bonding motif
N-(4-acetylphenyl)-2-{[4-oxo-2-(thiophen-2-yl)-4,5-dihydropyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl}acetamide Thiophen-2-yl Sulfanyl-acetamide (-S-CH2CONHAr) Enhanced electron-withdrawing effects
Ethyl (4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetate None (unsubstituted) Ethyl ester (-COOCH2CH3) Prodrug candidate, improved bioavailability
Key Observations:
  • This may enhance binding to hydrophobic enzyme pockets.
  • Functional Group Impact: The acetamide group in the target compound offers hydrogen-bond donor/acceptor capabilities, contrasting with the carboxylic acid in (ionizable at physiological pH) or the ester in (hydrolyzable to active metabolites).

Physicochemical and Pharmacokinetic Properties

While direct data for the target compound are unavailable, inferences can be drawn from analogs:

Solubility : The acetic acid derivatives () exhibit higher aqueous solubility than the acetamide or ester analogs due to ionization. The target compound’s acetamide group may reduce solubility compared to carboxylic acids but improve membrane permeability.

Hydrogen-Binding Capacity : The unsubstituted acetic acid analog () forms robust hydrogen-bonding networks in crystalline states, as analyzed via graph set theory . The target compound’s amide group likely participates in similar interactions, favoring protein binding.

Metabolic Stability : Ethyl esters () are prone to hydrolysis, whereas acetamides (target compound) may exhibit slower metabolic degradation, enhancing half-life.

Pharmacological Implications

  • Anti-inflammatory/Anticancer Potential: Analogous compounds (e.g., triazinoquinazolinones in ) demonstrate activity against inflammatory pathways. The target compound’s phenyl and acetamide groups may similarly modulate kinases or cyclooxygenases.

Biological Activity

2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide is a compound belonging to the class of pyrazolo-triazine derivatives. These compounds have garnered attention due to their diverse biological activities, particularly in the field of cancer research. This article explores the biological activity of this specific compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

The molecular structure of this compound can be analyzed through various chemical properties:

PropertyValue
Molecular Weight374.4 g/mol
XLogP3-AA2.4
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4
Rotatable Bond Count5

These properties suggest a moderate lipophilicity and potential for interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that pyrazolo-triazine derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have shown promising results in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.

Case Studies

  • Cytotoxicity Against Breast Cancer Cells : In a study evaluating the cytotoxic effects of several pyrazolo-triazine derivatives, it was found that certain compounds exhibited stronger cytotoxic activity than cisplatin against MCF-7 and MDA-MB-231 breast cancer cells. Notably, these compounds induced apoptosis through caspase activation and modulation of NF-κB and p53 pathways .
  • Mechanism of Action : The mechanism underlying the anticancer effects includes:
    • Apoptosis Induction : Activation of caspases (caspase 3, 8, and 9) leading to programmed cell death.
    • Autophagy Activation : Increased formation of autophagosomes and expression of beclin-1.
    • Inhibition of Key Signaling Pathways : Compounds have been shown to inhibit the AKT-mTOR pathway and Bruton’s tyrosine kinase (BTK), crucial for tumor growth and survival .

Research Findings

Research has indicated that pyrazolo-triazine derivatives can inhibit various enzymes involved in cancer progression:

Target EnzymeEffect
Histone DeacetylasesInhibition
MetalloproteinasesInhibition
TubulinInhibition
UreaseInhibition
TyrosinaseInhibition

These interactions highlight the potential of these compounds as multi-targeted anticancer agents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : The synthesis typically involves coupling pyrazolo-triazine intermediates with chloroacetamide derivatives under basic conditions. Key steps include:

  • Base Selection : Triethylamine or KOH is used to neutralize HCl byproducts during nucleophilic substitution (e.g., refluxing in ethanol/water mixtures) .
  • Solvent Optimization : Dichloromethane or ethanol is preferred for solubility and reactivity control .
  • Temperature Control : Reflux conditions (~80°C) improve reaction kinetics, while cooling during workup minimizes side reactions .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry of the pyrazolo-triazine core and acetamide linkage (e.g., distinguishing between N-alkylation vs. O-alkylation) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula and detects trace impurities (e.g., unreacted intermediates) .
  • Elemental Analysis : Carbon-hydrogen-nitrogen (CHN) analysis ensures stoichiometric purity (>95%) .

Advanced Research Questions

Q. How can computational chemistry methods be integrated into the design of novel derivatives based on this core structure?

  • Methodological Answer :

  • Reaction Path Modeling : Quantum chemical calculations (e.g., DFT) predict regioselectivity in triazine functionalization, reducing trial-and-error synthesis .
  • Docking Studies : Molecular docking with target proteins (e.g., kinases) identifies optimal substituents for bioactivity, guided by electrostatic and steric complementarity .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., LogP, polar surface area) to prioritize derivatives with drug-like profiles .

Q. What strategies are recommended for resolving contradictory bioactivity data observed in different experimental models?

  • Methodological Answer :

  • Dose-Response Validation : Replicate assays using standardized protocols (e.g., fixed cell lines vs. primary cultures) to isolate model-specific artifacts .
  • Metabolite Profiling : LC-MS/MS identifies active metabolites that may explain discrepancies between in vitro and in vivo results .
  • Theoretical Frameworks : Apply systems biology models to reconcile conflicting data, such as competing binding affinities or off-target effects .

Q. How can researchers optimize reaction conditions to minimize byproduct formation during large-scale synthesis?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Inline FTIR monitors reaction progress in real-time, enabling immediate adjustments to temperature or reagent ratios .
  • Green Chemistry Principles : Replace chlorinated solvents with cyclopentyl methyl ether (CPME) to reduce toxicity while maintaining yield .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) improve selectivity in heterocyclic coupling steps .

Handling and Safety Considerations

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods to prevent dermal/ocular exposure, as acetamide derivatives may exhibit irritant properties .
  • Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal to comply with EPA guidelines .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) to assess storage conditions and prevent hydrolysis of the triazine ring .

Notes

  • Methodological Rigor : Emphasis on reproducible techniques (e.g., NMR validation, PAT) ensures academic rigor.
  • Contradiction Management : Cross-referencing experimental and computational data mitigates conflicting results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.